molecular formula C21H21FN2O4S B283251 4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide

4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide

Cat. No. B283251
M. Wt: 416.5 g/mol
InChI Key: LLOHDDOQGHNTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. This inhibition leads to the suppression of tumor growth and metastasis. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide in lab experiments include its unique properties and potential applications in various fields of research. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the research on 4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide. One potential direction is the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, this compound could be used in the development of new antimicrobial agents. Furthermore, the potential applications of this compound in other fields of research such as materials science and nanotechnology should be explored.

Synthesis Methods

The synthesis of 4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has been used in the development of novel therapeutic agents for the treatment of various diseases.

properties

Molecular Formula

C21H21FN2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide

InChI

InChI=1S/C21H21FN2O4S/c1-27-21-12-15(13-24-17-7-9-18(10-8-17)29(23,25)26)6-11-20(21)28-14-16-4-2-3-5-19(16)22/h2-12,24H,13-14H2,1H3,(H2,23,25,26)

InChI Key

LLOHDDOQGHNTMJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3F

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3F

Origin of Product

United States

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